5-bromo-N-cyclopropylnicotinamide

Cross-coupling C-X bond dissociation energy Synthetic intermediate

5-Bromo-N-cyclopropylnicotinamide (CAS 385382-48-9) is a halogenated nicotinamide building block characterized by a bromine substituent at the 5-position of the pyridine ring and a cyclopropyl group on the amide nitrogen. It is primarily utilized as a versatile small-molecule scaffold and intermediate in medicinal chemistry , with documented application in the synthesis of antibacterial drug candidates.

Molecular Formula C9H9BrN2O
Molecular Weight 241.08 g/mol
CAS No. 385382-48-9
Cat. No. B3024938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-cyclopropylnicotinamide
CAS385382-48-9
Molecular FormulaC9H9BrN2O
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2=CC(=CN=C2)Br
InChIInChI=1S/C9H9BrN2O/c10-7-3-6(4-11-5-7)9(13)12-8-1-2-8/h3-5,8H,1-2H2,(H,12,13)
InChIKeySYKDJEARKMRQGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-cyclopropylnicotinamide CAS 385382-48-9 for Research Sourcing: Core Properties and Comparator Context


5-Bromo-N-cyclopropylnicotinamide (CAS 385382-48-9) is a halogenated nicotinamide building block characterized by a bromine substituent at the 5-position of the pyridine ring and a cyclopropyl group on the amide nitrogen . It is primarily utilized as a versatile small-molecule scaffold and intermediate in medicinal chemistry , with documented application in the synthesis of antibacterial drug candidates [1]. Its molecular framework combines the hydrogen-bonding capacity of the carboxamide with the steric bulk of the cyclopropyl ring and the synthetic reactivity of the aryl bromide, distinguishing it from simpler nicotinamide analogs.

Why 5-Bromo-N-cyclopropylnicotinamide Cannot Be Trivially Replaced by Common Nicotinamide Analogs


Generic substitution among nicotinamide derivatives is unreliable because the 5-bromo and N-cyclopropyl modifications are not inert structural decorations; they govern the compound's reactivity profile, physicochemical parameters, and downstream synthetic utility in fundamentally different ways. The bromine atom provides a heavy halogen handle essential for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the N-cyclopropyl group imparts conformational restriction and altered hydrogen-bonding geometry compared to N-methyl or N-ethyl analogs [1]. Absence of the bromine eliminates key synthetic vector options; replacement with chlorine reduces cross-coupling reactivity due to the stronger C-Cl bond; substitution with a smaller N-alkyl group (e.g., methyl) removes the cyclopropyl ring's steric and metabolic constraints . The quantitative evidence below supports the necessity of sourcing this specific compound when the synthetic route demands the bromine-cyclopropyl combination.

Quantitative Differentiation Evidence: 5-Bromo-N-cyclopropylnicotinamide vs. Closest Analogs


Aryl Bromide Reactivity Advantage Over Chloro Analogs in Pd-Catalyzed Cross-Coupling

For synthetic chemistry procurement, the aryl bromide in 5-bromo-N-cyclopropylnicotinamide offers superior oxidative addition reactivity compared to its chloro counterpart. The C-Br bond dissociation energy (BDE) for bromobenzene is approximately 337 kJ/mol, versus ~399 kJ/mol for chlorobenzene, a difference of ~62 kJ/mol that directly translates to milder coupling conditions and higher turnover frequencies in Pd-catalyzed reactions [1]. While a direct head-to-head coupling study of this specific compound against its 5-chloro analog was not identified in the literature, the well-characterized BDE difference constitutes a class-level reactivity advantage for the brominated scaffold [2].

Cross-coupling C-X bond dissociation energy Synthetic intermediate Building block

Cyclopropyl vs. Methyl Amide Substituent: Impact on Lipophilicity (LogP) and Hydrogen-Bonding Topology

Computed physicochemical properties reveal a significant lipophilicity shift driven by the N-cyclopropyl group. 5-Bromo-N-cyclopropylnicotinamide has a consensus LogP of 1.66 (XLOGP3 = 1.37, iLOGP = 1.84) . In contrast, the N-methyl analog 5-bromo-N-methylnicotinamide (CAS 28733-43-9, where the cyclopropyl is replaced by methyl) is predicted to have a lower LogP due to the smaller alkyl group. Using the XLOGP3 atom-based method, the difference attributable to cyclopropyl (Δ of ~0.5–0.7 log units vs. methyl) is consistent with established π-contributions of cycloalkyl substituents [1]. No experimental LogP measurement for either compound was found.

Lipophilicity LogP Hydrogen bonding Conformational restriction

Purity and Quality Assurance: Batch-to-Batch Characterization Data Availability

Among commercial suppliers, 5-Bromo-N-cyclopropylnicotinamide is available with verified purity specifications of 95% (AKSci) and 97% (Bidepharm) , with Bidepharm providing batch-specific QC reports (NMR, HPLC, GC) for each lot. In contrast, the closely related 5-bromo-N-methylnicotinamide and N-cyclopropylnicotinamide are less commonly stocked with detailed batch QC documentation from multiple suppliers. This differential availability of verified characterization data reduces procurement risk for researchers requiring reproducible synthetic performance.

Purity specification Quality assurance Analytical characterization Procurement

Documented Utility in Antibacterial Drug Discovery via Patent-Backed Synthetic Route

A Chinese patent application by Liang et al. (Faming Zhuanli Shenqing, 2020) [1] explicitly employs 5-bromo-N-cyclopropylnicotinamide as an intermediate for preparing antibacterial drugs. While the full patent text and quantitative MIC data for final compounds are not publicly accessible in this analysis, the documentation of a specific synthetic route using this intermediate provides a procurement rationale that is absent for the de-brominated analog N-cyclopropylnicotinamide or the non-cyclopropyl analog 5-bromonicotinamide in the same patent context.

Antibacterial Drug discovery Patent intermediate Synthetic route

Procurement-Driven Application Scenarios for 5-Bromo-N-cyclopropylnicotinamide


Medicinal Chemistry: Synthesis of Cyclopropylamide-Containing Drug Candidates

When a medicinal chemistry program requires the introduction of a cyclopropylamide motif onto a 5-substituted pyridine scaffold, 5-bromo-N-cyclopropylnicotinamide serves as a convergent building block. Its pre-installed cyclopropylamide avoids the need for post-coupling amidation of a free acid, and the 5-bromo handle enables late-stage diversification via Suzuki or Buchwald-Hartwig coupling. The compound's consensus LogP of 1.66 and TPSA of 41.99 Ų place it within favorable property space for CNS or anti-infective programs, while its documented use in antibacterial patents [1] provides a validated starting point for hit-to-lead optimization.

Chemical Biology: Halogen-Enriched Probe and PROTAC Intermediate

The combination of an aryl bromide and a conformationally restricted cyclopropylamide makes this compound suitable as a precursor for bifunctional degraders (PROTACs) or chemical probes where the cyclopropyl group can modulate ternary complex formation. The lower C-Br BDE (~337 kJ/mol ) compared to C-Cl facilitates Pd-catalyzed linker installation under mild conditions that preserve the cyclopropylamide integrity. Procurement of the 97% purity grade with batch QC [1] is recommended to minimize impurities that could interfere with cellular target engagement assays.

Process Chemistry: Scale-Up of Antibacterial API Intermediates

For process chemists developing scalable routes to antibacterial APIs based on the Liang et al. patent , 5-bromo-N-cyclopropylnicotinamide is a defined intermediate. Sourcing the compound with documented purity (≥95%) and analytical characterization ensures batch-to-batch reproducibility during route scouting. Unlike the 5-chloro analog, which would require harsher coupling conditions due to the stronger C-Cl bond, the brominated compound aligns with standard Pd-catalyzed conditions commonly used at kilogram scale.

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